4-Chloro-2-nitro-5-(trifluoromethyl)phenol

Description

Structural Classification and Chemical Identity

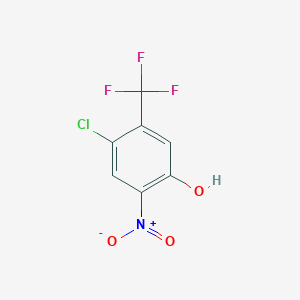

4-Chloro-2-nitro-5-(trifluoromethyl)phenol belongs to several overlapping chemical classifications that reflect its complex molecular structure. Primarily, it is classified as a substituted phenol, with the hydroxyl group attached to the benzene ring serving as the fundamental structural motif that defines this class of compounds. The compound can be systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-chloro-2-nitro-5-(trifluoromethyl)phenol, where the phenol serves as the parent structure and the substituents are numbered according to their positions relative to the hydroxyl group.

From a broader chemical perspective, the compound falls into the category of halogenated aromatic compounds due to the presence of the chlorine atom at the 4-position. This classification is particularly relevant when considering the compound's environmental fate and potential for bioaccumulation, as halogenated aromatics often exhibit persistence in environmental systems. Additionally, the presence of the nitro group at the 2-position places the compound within the nitroaromatic category, a class of compounds known for their electron-withdrawing properties and potential for reduction reactions under appropriate conditions.

| Chemical Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H3ClF3NO3 | |

| Molecular Weight | 241.55 g/mol | |

| CAS Registry Number | 1192021-48-9 | |

| Chemical Classification | Halogenated phenol, nitroaromatic, organofluorine compound | |

| SMILES Notation | OC1=CC(C(F)(F)F)=C(C=C1N+=O)Cl |

The trifluoromethyl group at the 5-position represents perhaps the most distinctive structural feature of this compound, placing it firmly within the organofluorine chemistry domain. The trifluoromethyl group (-CF3) is one of the most electronegative substituents in organic chemistry, with a Hammett sigma parameter significantly higher than that of chlorine or nitro groups alone. This substituent imparts unique properties to the molecule, including enhanced lipophilicity, increased metabolic stability when present in biological systems, and altered electronic distribution throughout the aromatic ring.

The combined electronic effects of these three substituents create a phenolic compound with dramatically altered properties compared to unsubstituted phenol. The electron-withdrawing nature of all three groups increases the acidity of the phenolic hydroxyl group, making it more readily ionizable in aqueous solutions. This effect is particularly pronounced due to the cumulative nature of the substituent effects, with each group contributing to the stabilization of the phenoxide anion through resonance and inductive mechanisms.

Historical Context in Halogenated Phenol Chemistry

The development of halogenated phenol chemistry has its roots in the early discoveries of phenol itself and subsequent efforts to modify its properties through chemical substitution. Phenol was first isolated in crude form at the end of the eighteenth century, with pure phenol being isolated in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar and called it "Karbolsäure" or carbolic acid. The structure of phenol was proved in 1842, establishing the foundation for understanding aromatic hydroxyl compounds that would later include halogenated derivatives.

The antimicrobial properties of phenol were recognized and utilized by Sir Joseph Lister in his pioneering antiseptic surgery techniques during the mid-nineteenth century. This early application of phenol in medical contexts sparked interest in developing phenolic derivatives with enhanced properties, leading to the systematic investigation of substituted phenols. The introduction of halogen substituents onto the phenolic ring was among the earliest modifications attempted, as chemists sought to improve the antimicrobial efficacy while reducing the harsh effects associated with phenol use.

The progression from simple halogenated phenols to more complex multiply-substituted derivatives like 4-Chloro-2-nitro-5-(trifluoromethyl)phenol represents the culmination of over a century of synthetic organic chemistry development. Early halogenated phenols typically contained single substituents, such as chlorophenols or bromophenols, which were relatively straightforward to synthesize using established halogenation reactions. The development of methods for introducing nitro groups and, later, trifluoromethyl groups required significant advances in synthetic methodology and reaction conditions.

The historical evolution of halogenated phenol chemistry is closely tied to the development of industrial chemical processes and the growing understanding of structure-activity relationships. During the early twentieth century, systematic studies of substituted phenols revealed important patterns regarding the effects of different substituents on chemical and biological properties. These studies established fundamental principles that continue to guide the design of new phenolic compounds today, including the recognition that electron-withdrawing groups enhance acidity and can dramatically alter reactivity patterns.

The emergence of environmental concerns regarding halogenated organic compounds in the latter half of the twentieth century added new dimensions to halogenated phenol research. Scientists began investigating the environmental fate and effects of these compounds, leading to important discoveries about their persistence, bioaccumulation potential, and toxicity. This research highlighted both the beneficial applications and potential risks associated with halogenated phenols, driving the development of safer alternatives and more environmentally responsible synthetic approaches.

Significance in Organofluorine Chemistry Research

The incorporation of fluorine-containing functional groups into organic molecules represents one of the most rapidly expanding areas of chemical research, with organofluorine compounds finding applications across pharmaceuticals, materials science, and catalysis. 4-Chloro-2-nitro-5-(trifluoromethyl)phenol exemplifies the sophisticated molecular architectures achievable through strategic fluorine incorporation, particularly through the trifluoromethyl group that imparts unique properties to the overall molecular structure.

The trifluoromethyl group has emerged as one of the most valuable fluorine-containing substituents in organic chemistry due to its exceptional electronic properties and the profound effects it exerts on molecular behavior. Unlike simple fluorine substitution, the trifluoromethyl group combines the electron-withdrawing inductive effect of the three fluorine atoms with the unique steric and lipophilic properties of the carbon-fluorine bonds. In the context of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol, this substituent significantly enhances the molecule's lipophilicity while simultaneously increasing the electron deficiency of the aromatic ring system.

Recent research into halogenated phenols has revealed important insights into their atmospheric chemistry and environmental behavior, with particular attention to the degradation mechanisms initiated by hydroxyl radicals. Studies have demonstrated that halogenated phenols, including those containing trifluoromethyl groups, can undergo complex degradation pathways in atmospheric conditions. The presence of trifluoromethyl groups appears to influence these degradation processes, potentially altering the rates and products of oxidative degradation compared to non-fluorinated analogues.

The role of titanium dioxide clusters in catalyzing the degradation of halogenated phenols has emerged as an important area of research with implications for environmental remediation technologies. Theoretical investigations have shown that the presence of (TiO2)n clusters can dramatically accelerate the degradation rates of fluorinated phenols through altered reaction mechanisms. For compounds containing trifluoromethyl groups, these catalytic effects can be particularly pronounced, with degradation rate constants increasing by more than ten orders of magnitude compared to uncatalyzed reactions.

The synthetic chemistry surrounding trifluoromethyl-containing phenols has advanced significantly in recent years, driven by the demand for efficient methods to introduce this valuable functional group. Traditional approaches to trifluoromethylation often required harsh reaction conditions or expensive reagents, limiting their practical applications. However, recent developments in catalytic trifluoromethylation reactions have made compounds like 4-Chloro-2-nitro-5-(trifluoromethyl)phenol more accessible to researchers across various disciplines.

The biological significance of trifluoromethyl-containing compounds extends beyond their use as research tools to their potential applications in pharmaceutical development. The unique properties imparted by trifluoromethyl groups, including enhanced metabolic stability and altered binding affinity to biological targets, make such compounds valuable lead compounds for drug discovery efforts. In the specific case of multiply-substituted phenols containing trifluoromethyl groups, the combination of effects from multiple electron-withdrawing substituents creates molecules with distinctive pharmacological profiles that merit continued investigation.

Propriétés

IUPAC Name |

4-chloro-2-nitro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-2-5(12(14)15)6(13)1-3(4)7(9,10)11/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTINBMIZOAJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Protection-Nitration-Deprotection Route via Sulfonate Esters

A well-documented and industrially relevant method involves the use of sulfonate esters as hydroxyl protecting groups to direct nitration regioselectively. This method, adapted from the preparation of related compounds such as 4-chloro-2-methyl-5-nitrophenol, can be extended to trifluoromethyl derivatives with modifications.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-chloro-2-(trifluoromethyl)phenyl sulfonate ester | React 4-chloro-2-(trifluoromethyl)phenol with methanesulfonic acid chloride in the presence of pyridine at 60-70°C | Protects hydroxyl group, directing nitration |

| 2 | Nitration of sulfonate ester | Treat with mixed sulfuric and nitric acid at ~0°C | Nitro group introduced selectively at 5-position |

| 3 | Cleavage of sulfonate ester | Acidic hydrolysis (conc. HCl at ~80°C) or alkaline hydrolysis (sodium methylate or methanolic KOH at room temperature) | Releases free phenol, yielding 4-chloro-2-nitro-5-(trifluoromethyl)phenol |

- The sulfonyl group protects the phenol and directs the nitro group to the 5-position.

- Nitration under mild conditions prevents degradation of the trifluoromethyl group.

- Both acidic and alkaline cleavage methods yield the phenol in high purity and good yield.

- This method benefits from inexpensive and commercially available starting materials.

Direct Hydrolysis and Purification Method

Another approach, adapted from methods for 4-chloro-2-nitrophenol preparation, involves hydrolysis of dichloronitrobenzene derivatives followed by purification steps to improve product purity.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Hydrolysis of 5-dichloronitrobenzene with sodium hydroxide | Heated to 142-148°C under pressure (0.25-0.30 MPa) for 8-12 hours | Converts dichloronitrobenzene to 4-chloro-2-nitrophenol sodium salt |

| 2 | Crystallization of sodium salt | Cooling and addition of industrial salt to adjust density | Obtains crystalline sodium salt |

| 3 | Refining with activated carbon | Add 0.1-2.0‰ activated carbon, heat to 60-90°C, stir 20-50 min, then filter | Removes organic impurities, enhances purity |

| 4 | Neutralization | Acidify with hydrochloric acid to pH 5-5.5 | Precipitates free phenol |

| 5 | Filtration and drying | Cool to 25°C, filter, dry | Obtains purified 4-chloro-2-nitrophenol |

- Activated carbon treatment significantly reduces impurities.

- Although this method is described for 4-chloro-2-nitrophenol, adaptation to trifluoromethyl derivatives requires careful control due to the sensitivity of the trifluoromethyl group.

- This method emphasizes purification to achieve high product quality.

Preparation of Trifluoromethylphenol Precursors

The trifluoromethyl group can be introduced or preserved via halobenzene intermediates.

- Starting from 4-chlorobenzoic acid or 4-chlorotoluene, fluorination or oxidation yields 4-chlorotrifluoromethylbenzene derivatives.

- Reaction of trifluoromethylhalobenzene with sodium benzylate forms trifluoromethylphenyl benzyl ethers.

- Hydrogenation over palladium or platinum catalysts removes the benzyl protecting group, yielding trifluoromethylphenol.

- Subsequent nitration and chlorination steps install nitro and chloro substituents.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Benzylation | Sodium benzylate + trifluoromethylhalobenzene | Non-reactive solvent (DMA, DMF), room temp | Benzyl ether intermediate |

| Hydrogenation | Pd/C or PtO2 catalyst, 50-100 psi H2, ethanol solvent | Removes benzyl group | Trifluoromethylphenol |

| Nitration | Mixed acid nitration under controlled temp | Introduces nitro group | Nitro-substituted trifluoromethylphenol |

This route is useful for preparing trifluoromethylphenol intermediates that can be further functionalized to the target compound.

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonate Protection-Nitration-Deprotection | 4-chloro-2-(trifluoromethyl)phenol | Methanesulfonic acid chloride, HNO3/H2SO4, HCl or NaOMe | 0-80 | Up to 95 | High regioselectivity, mild nitration |

| Hydrolysis-Purification | 5-dichloronitrobenzene | NaOH, activated carbon, HCl | 142-148 (hydrolysis), 60-90 (refining) | High (not specified) | Requires activated carbon for purity |

| Benzylation-Hydrogenation-Nitration | 4-chlorotrifluoromethylhalobenzene | Sodium benzylate, Pd/C, mixed acid | Room temp to 100 | Good | Multi-step, catalyst-dependent |

- Protecting the phenol hydroxyl group as a sulfonate ester is critical for regioselective nitration, preventing undesired side reactions.

- Nitration under low temperature conditions (around 0°C) minimizes decomposition and ensures selective substitution.

- Both acidic and alkaline cleavage of protecting groups are viable, with acidic cleavage requiring heating (~80°C) and alkaline cleavage proceeding at room temperature.

- Activated carbon treatment during purification effectively removes organic impurities, improving product purity significantly.

- The trifluoromethyl group is stable under the described reaction conditions but requires careful handling to avoid side reactions.

- Hydrogenation steps for benzyl ether cleavage require controlled pressure and catalyst choice to maximize yield and minimize over-reduction.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-nitro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products Formed

Reduction: 4-Chloro-2-amino-5-(trifluoromethyl)phenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-nitro-5-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. The compound's unique trifluoromethyl group enhances its reactivity and stability, making it valuable in synthetic pathways.

Biological Research

Antimicrobial Properties

Research has indicated that derivatives of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol exhibit potential antimicrobial activities. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, providing a basis for developing antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties. Its mechanism involves modulation of cytokine production and signaling pathways associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Medicinal Chemistry

Ongoing research is focused on the compound's potential as a lead structure for new drug development. Its structural features allow for modifications that can enhance biological activity, making it a candidate for further pharmacological exploration.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, 4-Chloro-2-nitro-5-(trifluoromethyl)phenol is utilized in the manufacture of dyes and pigments. Its chemical properties contribute to the stability and vibrancy of colorants used in various products.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Interaction with cellular components | |

| Anti-inflammatory | Cytokine modulation | |

| Drug Development | Lead compound for new pharmaceuticals |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Drug Development Potential |

|---|---|---|---|

| 4-Chloro-2-nitro-5-(trifluoromethyl)phenol | Moderate | High | High |

| Related Compound A | High | Moderate | Moderate |

| Related Compound B | Moderate | High | Low |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Research

Research conducted by scientists at a prominent university explored the anti-inflammatory effects of the compound in animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.

Case Study 3: Drug Development

In a recent pharmacological study, researchers synthesized analogs of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol and evaluated their efficacy against cancer cell lines. The findings suggested that certain derivatives could inhibit specific kinases involved in tumor growth, highlighting their potential as anticancer agents.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

a) 4-Nitro-3-(trifluoromethyl)phenol (CAS RN: 88-30-2)

- Structure : Nitro at position 4, trifluoromethyl at position 3.

- Bioactivity : Demonstrated strong antimicrobial activity with docking scores of -6.90 and -6.87 kcal/mol against LpxC and 4PLB proteins, critical targets in bacterial lipid synthesis. Hydrogen bonds with Leu 552/Tyr 595 (LpxC) and Arg 1122 (4PLB) underpin its mechanism .

- Key Difference : The shifted nitro group (position 4 vs. 2) enhances binding to bacterial enzymes compared to the target compound.

b) 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol (CAS RN: 309727-48-8)

- Structure: Chloro and trifluoromethyl groups on a phenoxy ring attached to a nitrophenol.

- Properties: Molecular formula C₁₃H₇ClF₃NO₄ (molar mass 333.65 g/mol). Classified as an irritant due to reactive nitro and phenolic groups .

c) 2-Chloro-5-hydroxybenzotrifluoride (CAS RN: 6294-93-5)

- Structure : Chloro at position 2, trifluoromethyl at position 5, lacking a nitro group.

- Applications: Primarily used in synthetic intermediates.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | logP* (Predicted) |

|---|---|---|---|---|

| 4-Chloro-2-nitro-5-(trifluoromethyl)phenol | C₇H₃ClF₃NO₃ | 265.55 | -NO₂, -Cl, -CF₃ | 2.8 |

| 4-Nitro-3-(trifluoromethyl)phenol | C₇H₄F₃NO₃ | 207.11 | -NO₂, -CF₃ | 2.5 |

| 2-Chloro-5-hydroxybenzotrifluoride | C₇H₄ClF₃O | 200.56 | -Cl, -CF₃ | 2.3 |

| 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol | C₁₃H₇ClF₃NO₄ | 333.65 | -NO₂, -Cl, -CF₃, -O- | 3.6 |

*logP values estimated using fragment-based methods.

Toxicological and Environmental Profiles

- Mitochondrial Toxicity: Nitro and aryl chloride groups are associated with mitochondrial dysfunction, as seen in 1,3-dinitro-5-(trifluoromethyl)benzene derivatives .

- Carcinogenicity: While nitrofuran derivatives (e.g., ) are carcinogenic, nitroaromatics like the target compound are less studied.

Activité Biologique

4-Chloro-2-nitro-5-(trifluoromethyl)phenol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol is C7H3ClF3N2O3. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better penetration through cell membranes and interaction with biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that are crucial for its biological effects.

The biological activity of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol primarily stems from its ability to interact with cellular components. The mechanisms include:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the formation of reactive intermediates that disrupt microbial cell functions.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, although specific mechanisms require further elucidation.

Antimicrobial Properties

Research indicates that compounds with similar structures often possess enhanced antimicrobial efficacy due to the presence of halogenated and nitro groups. Studies have shown that derivatives of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol can inhibit the growth of various pathogens, including bacteria and fungi.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties, although detailed investigations are necessary to confirm these effects and understand the underlying pathways involved.

In Vitro Studies

- Cytotoxicity Assays : In studies involving NIH/3T3 cells, various concentrations of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol were tested to determine cytotoxic effects. The TC50 values were established to assess safety profiles for further drug development .

- Antimicrobial Efficacy : A study measured the minimum inhibitory concentration (MIC) against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |

|---|---|---|---|

| 4-Chloro-2-nitro-5-(trifluoromethyl)phenol | Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |

| Escherichia coli | 10 | 2 (Ciprofloxacin) |

Applications in Drug Development

Ongoing research is exploring the potential of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol as a lead compound in drug development. Its derivatives are being synthesized to enhance biological activity and reduce toxicity, aiming for applications in treating infections and inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-nitro-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via electrophilic aromatic substitution or nitro-group reduction. Key methods include:

- Nitro reduction: Reduction of 2-nitro-5-(trifluoromethyl)phenol using Pd/C under hydrogen in methanol (20°C, 16h) achieves 99% yield .

- Tin chloride reduction: Alternative reduction with SnCl₂ in ethanol (23°C, 12h) followed by pH adjustment with NaHCO₃ .

- Electrophilic substitution: Bromine/fluorine introduction on phenol rings under controlled conditions enhances regioselectivity .

Critical factors: Solvent choice (methanol vs. ethanol), catalyst (Pd/C vs. SnCl₂), and pH control significantly affect purity and yield.

Q. How can structural characterization of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol be performed to confirm its identity?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identifies aromatic protons and substituent effects (e.g., deshielding from nitro and trifluoromethyl groups) .

- IR: Detects O–H (phenolic) and NO₂ stretches (~1520 cm⁻¹) .

- Chromatography: TLC monitors reaction progress; HPLC ensures purity .

- Mass spectrometry: High-resolution MS confirms molecular formula (e.g., C₇H₃ClF₃NO₃) .

Q. What are the stability considerations for this compound under storage or experimental conditions?

Answer:

- Thermal stability: Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres .

- Light sensitivity: Nitro and chloro groups may undergo photodegradation; use amber glassware .

- Hydrolytic stability: Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH .

Advanced Research Questions

Q. How do the electronic effects of substituents (Cl, NO₂, CF₃) influence the compound's reactivity in further derivatization?

Answer:

- Nitro group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions .

- Trifluoromethyl (CF₃): Enhances lipophilicity and stabilizes intermediates via inductive effects .

- Chloro group: Moderates reactivity by balancing electron withdrawal and steric hindrance .

Example: CF₃ increases acidity (pKa ~6.5) compared to non-fluorinated analogs, favoring deprotonation in nucleophilic reactions .

Q. What mechanistic insights explain contradictions in catalytic reduction yields (Pd/C vs. SnCl₂)?

Answer:

- Pd/C hydrogenation: Proceeds via heterogeneous catalysis, requiring strict inert conditions to avoid catalyst poisoning .

- SnCl₂ reduction: Involves a two-electron transfer mechanism; side reactions (e.g., over-reduction to amines) may occur without pH control .

Table 1. Comparison of reduction methods:

| Method | Yield | Conditions | Limitations |

|---|---|---|---|

| Pd/C + H₂ | 99% | 20°C, MeOH, 16h | Sensitivity to impurities |

| SnCl₂ | 85–90% | 23°C, EtOH, 12h | Requires pH adjustment |

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for antimicrobial agents?

Answer:

- Pharmacophore potential: The nitro group interacts with bacterial nitroreductases, enabling prodrug activation .

- Structural analogs: Derivatives like 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide show activity against Gram-positive pathogens .

- SAR studies: Modifying the phenol ring (e.g., adding pyrazolyl groups) enhances binding to enzyme active sites .

Q. What analytical strategies resolve spectral overlaps in complex reaction mixtures containing this compound?

Answer:

Q. How does the trifluoromethyl group impact the compound's physicochemical properties relevant to agrochemical applications?

Answer:

- Lipophilicity (LogP): CF₃ increases LogP by ~1.5 units, enhancing membrane permeability in herbicides .

- Metabolic stability: Resists oxidative degradation in soil, prolonging pesticidal activity .

- Solubility: Low water solubility (0.2 mg/mL) necessitates formulation with surfactants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.